molecular formula C9H9F4N B13046511 (R)-1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine CAS No. 1079656-83-9

(R)-1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine

Cat. No.: B13046511
CAS No.: 1079656-83-9
M. Wt: 207.17 g/mol
InChI Key: CYBTYBCFSPUKPL-RXMQYKEDSA-N
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Description

®-1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine is a chiral amine compound characterized by the presence of fluorine and trifluoromethyl groups on the phenyl ring. These functional groups often impart unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-(trifluoromethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Amination: The alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or amines in the presence of catalysts.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine may involve:

    Large-scale reduction: Utilizing efficient and scalable reducing agents.

    Catalytic amination: Employing robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its unique structure.

Medicine

    Pharmaceutical Development: Explored as a potential lead compound in the development of new drugs.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and specificity, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine
  • ®-1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine

Uniqueness

  • Fluorine Positioning : The specific positioning of fluorine atoms can significantly alter the compound’s reactivity and biological activity.
  • Trifluoromethyl Group : The presence of the trifluoromethyl group can enhance metabolic stability and membrane permeability.

Properties

CAS No.

1079656-83-9

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9F4N/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5H,14H2,1H3/t5-/m1/s1

InChI Key

CYBTYBCFSPUKPL-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)F)C(F)(F)F)N

Canonical SMILES

CC(C1=CC(=CC(=C1)F)C(F)(F)F)N

Origin of Product

United States

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